molecular formula C14H20ClNO3 B562276 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt CAS No. 1246815-60-0

4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt

Cat. No.: B562276
CAS No.: 1246815-60-0
M. Wt: 289.792
InChI Key: CMVTYSMYHSVDIU-DEHBLRELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt is a deuterated compound used primarily in proteomics research. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound has a molecular formula of C14H16D4ClNO3 and a molecular weight of 289.77 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt typically involves the reaction of 4-hydroxybenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a deuterating agent to introduce deuterium atoms. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The resulting product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the incorporation of deuterium and minimize by-products.

Properties

IUPAC Name

4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H/i10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVTYSMYHSVDIU-DEHBLRELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858321
Record name 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-60-0
Record name 4-{[2-(Piperidin-1-yl)(~2~H_4_)ethyl]oxy}benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.